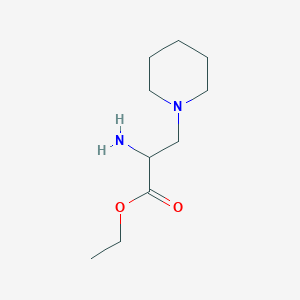

Ethyl 2-amino-3-(piperidin-1-YL)propanoate

Description

Ethyl 2-amino-3-(piperidin-1-yl)propanoate is a synthetic amino acid ester featuring a piperidine ring attached to the β-carbon of the propanoate backbone. This compound is structurally characterized by its ethyl ester group at the carboxyl terminus and a primary amine at the α-position, with a piperidin-1-yl substituent at the β-carbon.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

ethyl 2-amino-3-piperidin-1-ylpropanoate |

InChI |

InChI=1S/C10H20N2O2/c1-2-14-10(13)9(11)8-12-6-4-3-5-7-12/h9H,2-8,11H2,1H3 |

InChI Key |

SVAYQQCJIANBEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1CCCCC1)N |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 2-amino-3-(piperidin-1-YL)propanoate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-(piperidin-1-YL)propanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Substitution at the β-Position

Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate Derived from L-histidine via esterification with ethanol . Replaces the piperidine group with an imidazole ring, altering electronic properties (imidazole is aromatic and less basic than piperidine). Exhibits a melting point of 230–232°C and pH 3 in aqueous solution . Demonstrated moderate corrosion inhibition (45.09% activity) in NaCl solutions, inferior to amide derivatives .

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Features a 4-fluorophenyl group at the β-position instead of piperidine.

Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate Structural isomer with the piperidine and phenyl groups both at the β-carbon.

Ester Group Variations

Methyl 3-(piperidin-1-yl)propanoate Methyl ester analogue with a simpler propanoate backbone (lacking the α-amino group). Hydrolyzes faster than ethyl esters due to lower steric hindrance, as observed in similar ester hydrolysis studies . Used in aza-Michael reactions catalyzed by Cu/HMPC, achieving high yields (Table 5, entry 4a) .

Physical and Chemical Properties

| Compound | Melting Point (°C) | pH (aqueous) | Hydrolysis Rate | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-amino-3-(piperidin-1-yl)propanoate | Not reported | ~8–10* | Moderate | Piperidine, ethyl ester |

| Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate | 230–232 | 3 | Slow | Imidazole, ethyl ester |

| Methyl 3-(piperidin-1-yl)propanoate | Not reported | ~8–10* | Fast | Piperidine, methyl ester |

| Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | Not reported | Not reported | Moderate | Fluorophenyl, ethyl ester |

*Predicted based on piperidine’s basicity (pKa ~11).

Biological Activity

Ethyl 2-amino-3-(piperidin-1-YL)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an ethyl ester group and a piperidine ring, which are critical for its biological activity. The presence of the piperidine moiety enhances its interaction with various biological targets, particularly in the central nervous system (CNS).

The compound's mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems. It is believed to interact with specific receptors, including:

- Dopamine Receptors : Influencing dopaminergic signaling pathways.

- Serotonin Receptors : Potentially affecting mood regulation and anxiety levels.

- Nicotinic Acetylcholine Receptors : Implicating roles in cognitive functions and neuroprotection.

These interactions can lead to various pharmacological effects, including anxiolytic, antidepressant, and neuroprotective activities.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound. Below is a summary table of key findings from various research articles:

Case Studies

- Antidepressant Activity : In a study involving a forced swim test on rodents, this compound demonstrated a significant reduction in immobility time, indicating potential antidepressant effects. This aligns with the compound's ability to modulate serotonin levels, supporting its use as a candidate for treating depression.

- Anxiolytic Effects : Research indicated that this compound exhibits anxiolytic properties through its action on serotonin receptors. In vitro assays showed that it effectively inhibited serotonin reuptake, suggesting it could serve as an alternative to traditional anxiolytics.

- Neuroprotective Properties : A cell culture study revealed that this compound protects neurons from oxidative stress. This neuroprotective effect was attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

- Cognitive Enhancement : Behavioral assessments in animal models showed that treatment with this compound improved performance in memory tasks, indicating potential applications in cognitive disorders such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.